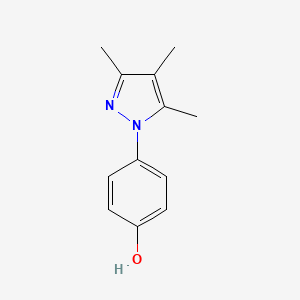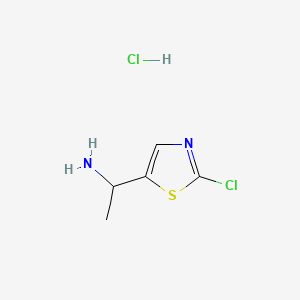
1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C5H8Cl2N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in multiple scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride typically involves the reaction of 2-chlorothiazole with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Types of Reactions: 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
科学的研究の応用
1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
類似化合物との比較
2-Amino-5-chlorothiazole hydrochloride: Another thiazole derivative with similar chemical properties.
Chlormethiazole hydrochloride: A related compound used as a sedative and anticonvulsant.
2-Chloro-6-methylimidazo[2,1-b]thiazole: A derivative used in the synthesis of biologically active molecules.
Uniqueness: 1-(2-Chlorothiazol-5-YL)ethan-1-amine hydrochloride stands out due to its specific structure, which allows for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable intermediate in synthetic chemistry .
特性
分子式 |
C5H8Cl2N2S |
|---|---|
分子量 |
199.10 g/mol |
IUPAC名 |
1-(2-chloro-1,3-thiazol-5-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H7ClN2S.ClH/c1-3(7)4-2-8-5(6)9-4;/h2-3H,7H2,1H3;1H |
InChIキー |
NTNLAHKZZIODDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=C(S1)Cl)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


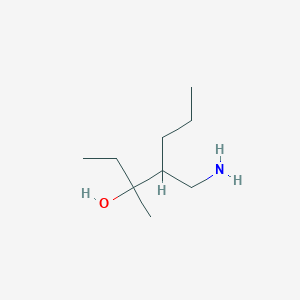




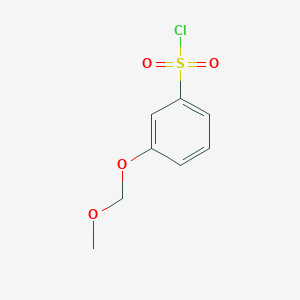
![(1R,2R,5S,6S)-2,5-dibromo-9-oxabicyclo[4.2.1]nonane,endo](/img/structure/B13575666.png)
![methyl (1R,4S,5S)-2-azabicyclo[2.1.1]hexane-5-carboxylate, trifluoroacetic acid](/img/structure/B13575668.png)
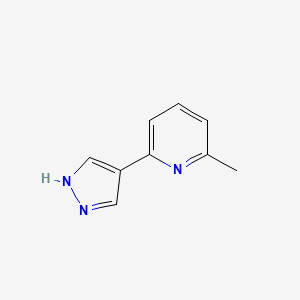
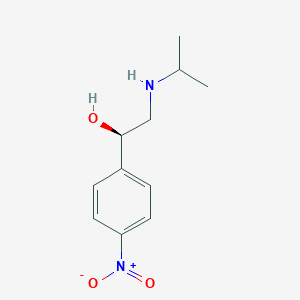

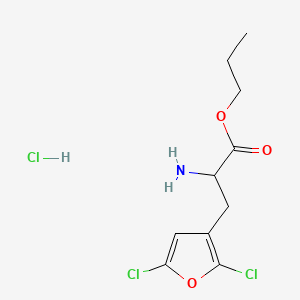
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
